molecular formula C7H12O4 B15307354 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid

Cat. No.: B15307354
M. Wt: 160.17 g/mol
InChI Key: DULDIFHRRJDMTR-UHFFFAOYSA-N
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Description

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid is a chemical compound characterized by the presence of a dioxane ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid typically involves the formation of the dioxane ring followed by the introduction of the acetic acid group. One common method includes the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. Subsequently, the methyl group is introduced via alkylation, and the acetic acid moiety is added through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-1,3-dioxan-2-yl)acetic acid
  • 2-(6-Methyl-1,4-dioxan-2-yl)propanoic acid

Uniqueness

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(6-methyl-1,4-dioxan-2-yl)acetic acid

InChI

InChI=1S/C7H12O4/c1-5-3-10-4-6(11-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

DULDIFHRRJDMTR-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(O1)CC(=O)O

Origin of Product

United States

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